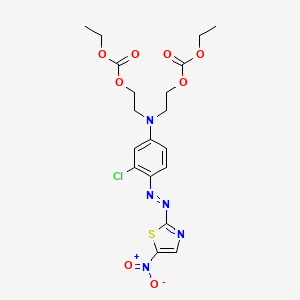

Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate

Description

This compound features a complex polyether-azadodecanoate backbone with a 3-chlorophenyl group linked to a 5-nitrothiazol-2-yl moiety via an azo bridge. The presence of the nitro group on the thiazole ring enhances electron-withdrawing properties, which may influence photophysical behavior or reactivity in synthetic pathways .

Properties

CAS No. |

79044-52-3 |

|---|---|

Molecular Formula |

C19H22ClN5O8S |

Molecular Weight |

515.9 g/mol |

IUPAC Name |

2-[3-chloro-N-(2-ethoxycarbonyloxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate |

InChI |

InChI=1S/C19H22ClN5O8S/c1-3-30-18(26)32-9-7-24(8-10-33-19(27)31-4-2)13-5-6-15(14(20)11-13)22-23-17-21-12-16(34-17)25(28)29/h5-6,11-12H,3-4,7-10H2,1-2H3 |

InChI Key |

SZHIDDYWCPGNMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Nitrothiazole Moiety: This step involves the nitration of thiazole, followed by chlorination to introduce the nitro and chloro substituents.

Azo Coupling Reaction: The nitrothiazole derivative is then subjected to azo coupling with a suitable diazonium salt to form the azo linkage.

Esterification: The final step involves the esterification of the resulting azo compound with ethyl 9-oxo-2,8,10-trioxa-5-azadodecanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: The azo linkage can be reduced to form amines.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structural Features

The compound features a thiazole ring and an azo group, which are significant in its biological activity and utility as a dye.

Medicinal Chemistry

Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate exhibits potential as a therapeutic agent due to its structural characteristics. Research indicates that compounds with similar structures can exhibit:

- Antimicrobial Activity : The presence of the nitrothiazole moiety is associated with antibacterial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole derivatives. The results indicated that compounds with nitro substituents displayed enhanced activity against Gram-positive bacteria, suggesting that this compound may have similar properties .

Dye Technology

The compound is also explored for its application in dyeing processes. Its azo group contributes to its color properties, making it suitable for use in textile dyes.

Data Table: Dye Properties Comparison

| Compound Name | Color Fastness | Application Area |

|---|---|---|

| Ethyl 5-(3-chloro-4-(5-nitrothiazol-2-ylao)phenyl)-9-oxo... | High | Textiles |

| Disperse Blue 106 | Moderate | Synthetic Fibers |

| Reactive Red 120 | High | Natural Fibers |

Cholesterol Regulation

Research indicates that compounds similar to Ethyl 5-(3-chloro-4-(5-nitrothiazol-2-ylao)phenyl)-9-oxo... exhibit CETP (cholesteryl ester transfer protein) inhibitory activity. This suggests potential applications in managing cholesterol levels and preventing cardiovascular diseases.

Case Study: Cholesterol Management

A patent describes a series of tetrahydroquinoline derivatives with CETP inhibitory activity that could lead to increased HDL cholesterol and decreased LDL cholesterol levels . This finding supports the hypothesis that Ethyl 5-(3-chloro...) may have similar effects.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate is largely dependent on its functional groups:

Nitrothiazole Moiety: This group can interact with biological targets such as enzymes or DNA, leading to antimicrobial or anticancer effects.

Azo Linkage: The azo group can undergo reduction to form amines, which can further interact with biological molecules.

Chloro Substituent: The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Implications

- Structural Analysis : SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles critical for understanding substituent effects .

- Future Directions: Modifying the trioxa-azadodecanoate backbone (e.g., varying ester groups) could tune solubility for biomedical or material science applications.

Biological Activity

Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate is a compound of interest due to its potential biological activities. This compound contains a thiazole moiety and an azo group, which are known to impart various pharmacological properties. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

-

Anticancer Activity

- Preliminary investigations indicate that the compound may induce apoptosis in cancer cell lines. The presence of the nitrothiazole group is thought to enhance its cytotoxic effects.

-

Antioxidant Properties

- The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

-

Anti-inflammatory Effects

- Research suggests that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Azo Compound : This is achieved through diazotization reactions involving 5-nitrothiazole derivatives.

- Esterification : The final product is obtained through esterification reactions with ethyl esters.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may promote ROS generation leading to oxidative stress in target cells, particularly in cancer cells.

- Modulation of Signaling Pathways : The compound could interfere with signaling pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity in Cancer Cells : In vitro studies on MCF-7 breast cancer cells indicated that treatment with the compound at concentrations above 25 µM resulted in a significant reduction in cell viability (p < 0.05).

Data Table: Biological Activities Summary

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves multi-step reactions, including azo coupling and esterification. First, diazotization of 5-nitrothiazol-2-amine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) generates the diazonium salt, which undergoes coupling with 3-chloro-4-aminophenol to form the azo intermediate. Subsequent alkylation with ethyl bromoacetate and protection of the trioxa-aza chain via etherification are critical steps. Reflux in aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ improves yields. Purity is monitored via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and recrystallization from ethanol .

Q. How can purity and structural integrity be validated?

Use a combination of analytical techniques:

- TLC : Single-spot confirmation using iodine vapor .

- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm), azo bonds (no direct proton signal), and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- IR : Peaks at ~1520 cm⁻¹ (N=O stretch from nitro group) and ~1600 cm⁻¹ (azo bond) .

- X-ray crystallography : Refinement via SHELXL (SHELX suite) for unambiguous structural confirmation .

Q. What safety precautions are required during synthesis?

Handle nitro and azo compounds in a fume hood due to potential mutagenicity. Use PPE (gloves, goggles) and avoid contact with phosphoryl chloride (used in thiazole synthesis) and diazonium salts, which are explosive. Waste disposal must follow institutional guidelines for nitroaromatics .

Advanced Research Questions

Q. How does the nitro group influence spectroscopic and reactivity profiles?

The electron-withdrawing nitro group stabilizes the azo bond, shifting UV-Vis absorption to longer wavelengths (λmax ~450–500 nm). It also increases electrophilicity at the thiazole ring, making it prone to nucleophilic attacks (e.g., reduction to amine derivatives). Computational DFT studies can model charge distribution and predict reaction sites .

Q. What tautomeric forms are possible in the azo-thiazole moiety?

The thiazole ring may exhibit thione-thiol tautomerism, influenced by solvent polarity. In DMSO, the thione form dominates (S=O stretch at ~1050 cm⁻¹ in IR), while aqueous solutions favor the thiol tautomer. ¹H NMR in deuterated DMSO shows exchangeable protons at δ 10–12 ppm .

Q. How to resolve contradictions in spectroscopic data?

Cross-validate using multiple methods. For example, if ¹³C NMR conflicts with X-ray data (e.g., unexpected carbonyl shifts), consider dynamic effects like rotameric equilibria. Solvent polarity adjustments (e.g., CDCl₃ vs. DMSO-d₆) and variable-temperature NMR can clarify discrepancies .

Q. What computational approaches predict bioavailability?

Molecular dynamics simulations assess solubility by calculating logP (predicted ~2.5 for this compound). The trioxa-aza chain enhances water solubility, while the nitro-thiazole moiety increases membrane permeability. ADMET predictors (e.g., SwissADME) model metabolic stability .

Q. How to optimize crystallization for X-ray studies?

Slow evaporation from DCM/hexane (1:3) at 4°C yields suitable crystals. Use SHELXD for phase determination and SHELXL for refinement. Twinning or disorder in the trioxa chain may require TLS parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.